molecular formula C24H18N2O6 B4936484 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid

4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid

Cat. No. B4936484
M. Wt: 430.4 g/mol
InChI Key: HKVFIWAASGJYPF-JAIQZWGSSA-N
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Description

4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid, also known as BON, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of nitrophenyl-substituted cyanoacrylates, which have been studied extensively for their anti-cancer and anti-inflammatory properties.

Scientific Research Applications

4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid has been studied extensively for its potential anti-cancer and anti-inflammatory properties. In vitro studies have shown that 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and inflammation. 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid also inhibits the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid has been shown to have minimal toxicity in vitro and in vivo studies. In animal studies, 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid has been shown to have low oral toxicity and no adverse effects on body weight or organ function. 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid has also been shown to have low binding affinity to plasma proteins, which may contribute to its low toxicity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid in lab experiments is its high purity and stability. 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid has been shown to have a long shelf life and can be stored at room temperature without significant degradation. However, one limitation of using 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid in lab experiments is its high cost. 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid is a novel compound that is not readily available commercially, which may limit its use in some research settings.

Future Directions

There are several future directions for the study of 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid. One area of research is the development of 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid analogs with improved potency and selectivity. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid in vivo. Additionally, 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid may have potential applications in other areas of medicine, such as wound healing and tissue engineering. Further research is needed to fully understand the therapeutic potential of 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid.

Synthesis Methods

The synthesis of 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid involves the reaction of 4-hydroxybenzoic acid with 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde in the presence of a base catalyst. The resulting product is then reacted with cyanoacetic acid to yield 4-{2-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-1-cyanovinyl}benzoic acid. The synthesis method has been optimized to achieve high yields and purity of the compound.

properties

IUPAC Name

4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6/c1-31-22-12-19(11-20(14-25)17-7-9-18(10-8-17)24(27)28)21(26(29)30)13-23(22)32-15-16-5-3-2-4-6-16/h2-13H,15H2,1H3,(H,27,28)/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVFIWAASGJYPF-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-])OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-])OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-1-cyano-2-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)ethenyl]benzoic acid

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